1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group and two 3,4-dimethylphenyl groups attached to the pyrazole ring. The compound’s unique structure lends it various chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 3-chlorophenylhydrazine with 3,4-dimethylacetophenone under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration can be performed using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.
Scientific Research Applications
1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): A compound with similar structural features but different biological activities.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Another structurally related compound with distinct properties.
Uniqueness
1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C25H23ClN2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C25H23ClN2/c1-16-8-10-20(12-18(16)3)24-15-25(21-11-9-17(2)19(4)13-21)28(27-24)23-7-5-6-22(26)14-23/h5-15H,1-4H3 |
InChI Key |
FYZDLFLYWMGQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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